N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride is a chemical compound with the molecular formula C18H21ClN2O2 and a molecular weight of approximately 332.82 g/mol. It features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. This compound is characterized by its two amine functional groups, which are essential for its reactivity in various
The synthesis of N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride typically involves several steps:
This multi-step synthesis allows for the selective protection and modification of functional groups .
N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride finds applications primarily in:
Several compounds share structural similarities with N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Benzyl N-(2-aminoethyl)carbamate hydrochloride | 18807-71-1 | 1.00 |
Benzyl (2-aminoethyl)carbamate | 72080-83-2 | 0.98 |
(S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride | 850033-71-5 | 0.94 |
Benzyl azetidin-3-ylcarbamate hydrochloride | 1203099-07-3 | 0.92 |
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride | 162576-01-4 | 0.90 |
N1-Fmoc-N2-methyl-1,2-ethandiamine hydrochloride is unique due to its specific combination of protective groups and functional amines, which enhance its utility in peptide synthesis and organic reactions compared to other similar compounds. Its ability to undergo selective deprotection while maintaining stability under various conditions makes it particularly valuable in synthetic chemistry .